molecular formula C19H22ClN3O2 B4117938 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide

4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B4117938
M. Wt: 359.8 g/mol
InChI Key: AMCUGQVQWFXOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug.

Mechanism of Action

4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. By inhibiting adenosine kinase, 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide increases the levels of adenosine, which has anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments, including its relatively low cost and easy synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential as a treatment for multiple sclerosis, as it has been shown to reduce the severity of symptoms in animal models. Additionally, 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide may have potential as a treatment for other autoimmune diseases, such as rheumatoid arthritis. Another potential area of research is its use as an adjuvant therapy for cancer, as it has been shown to enhance the efficacy of chemotherapy drugs. Finally, further research is needed to better understand the potential side effects and toxicity of 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide, particularly at higher doses.

Scientific Research Applications

4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential in treating various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. It has been shown to have anti-inflammatory, immunomodulatory, and antiproliferative effects, making it a promising candidate for drug development.

properties

IUPAC Name

4-acetamido-N-butan-2-yl-2-chloro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-4-13(2)23(12-15-6-5-9-21-11-15)19(25)17-8-7-16(10-18(17)20)22-14(3)24/h5-11,13H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCUGQVQWFXOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CN=CC=C1)C(=O)C2=C(C=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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